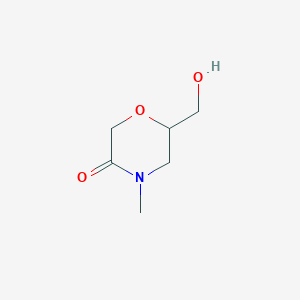

6-(Hydroxymethyl)-4-methylmorpholin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to contain a hydroxymethyl group, which is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Synthesis Analysis

While specific synthesis methods for “6-(Hydroxymethyl)-4-methylmorpholin-3-one” were not found, there are examples of hydroxymethylation reactions in the literature. For instance, a one-pot biocatalytic process was demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .科学的研究の応用

- Application: This compound was isolated from Oroxylum indicum and investigated for its molecular mechanism action of apoptosis induction .

- Method: The compound was purified through bioassay-guided fractionation using preparative HPLC and MTT assay .

- Results: The compound induced genomic DNA fragmentation and chromatin condensation, increased in the annexin-V positive cells, arrested the cell cycle at S phases, and inhibited the cell migration .

- Application: Hydroxymethyl phenol was used to modify soy protein-based wood adhesive to improve its water resistance .

- Method: The performance of the modified adhesive was studied using DSC and DMA .

- Results: The modified adhesive cured at a lower temperature and showed better mechanical performance and heat resistance than the unmodified adhesive .

- Application: The extremely radiation resistant Deinococcus wulumuqiensis R12 was used as a biocatalyst for selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethylfuroic acid .

- Method: The resting cells of Deinococcus wulumuqiensis R12 were used for the oxidation .

- Results: The cells exhibited excellent catalytic performance .

Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum

Study on the Soy Protein-Based Wood Adhesive Modified by Hydroxymethyl Phenol

Highly Selective Oxidation of 5-Hydroxymethylfurfural

- Application: These frameworks are assembled through the interconnection of organic linkers with metal nodes. They have unique characteristics such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .

- Method: The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .

- Results: These frameworks have a wide range of applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .

- Application: HMF is an organic compound formed by the dehydration of reducing sugars. It is used in the food industry as a flavoring agent and biomarker .

- Method: HMF is produced industrially on a modest scale as a carbon-neutral feedstock .

- Results: It is used for the production of fuels and other chemicals .

Porphyrin-based metal–organic frameworks for diagnostic and therapeutic applications

Hydroxymethylfurfural (HMF)

Tris (hydroxymethyl)aminomethane

- Application: These frameworks are assembled through the interconnection of organic linkers with metal nodes. They have unique characteristics such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .

- Method: The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .

- Results: These frameworks have a wide range of applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .

- Application: HMF is an organic compound formed by the dehydration of reducing sugars. It is used in the food industry as a flavoring agent and biomarker .

- Method: HMF is produced industrially on a modest scale .

- Results: It is used for the production of fuels and other chemicals .

Porphyrin-based metal–organic frameworks: focus on diagnostic and therapeutic applications

Hydroxymethylfurfural (HMF)

Tris (hydroxymethyl)aminomethane

特性

IUPAC Name |

6-(hydroxymethyl)-4-methylmorpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-2-5(3-8)10-4-6(7)9/h5,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLLDQXUZQCNEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OCC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxymethyl)-4-methylmorpholin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677607.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2677610.png)

![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677613.png)

![7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2677615.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B2677617.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2677620.png)

![[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B2677622.png)

![7-Fluoro-2-methyl-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677623.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2677630.png)